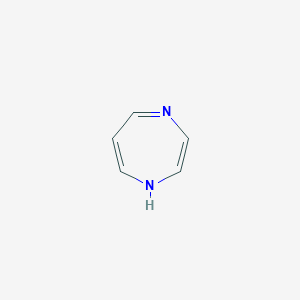

1H-1,4-Diazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-1,4-Diazepine is a useful research compound. Its molecular formula is C5H6N2 and its molecular weight is 94.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1H-1,4-Diazepine derivatives exhibit a wide range of biological activities, making them valuable in various therapeutic contexts. Key activities include:

- Anxiolytic and Antidepressant Effects : Many diazepine derivatives function as anxiolytics and antidepressants. For instance, compounds like alprazolam and midazolam are widely used for their calming effects on the central nervous system (CNS) .

- Anticonvulsant Properties : These compounds are also effective anticonvulsants. Research has shown that certain 1H-1,4-diazepines can reduce seizure activity in animal models .

- Antimicrobial Activities : Some derivatives demonstrate antibacterial and antifungal properties, expanding their potential applications in treating infections .

- Anticancer Potential : Recent studies have indicated that specific 1H-1,4-diazepines may possess anticancer properties, suggesting avenues for cancer treatment .

Antipsychotic Applications

A study investigated the effects of novel this compound derivatives on memory impairment induced by scopolamine in rats. The compounds showed promise as histamine H3 receptor antagonists, which may improve cognitive function without the side effects typically associated with traditional antipsychotics .

Anticonvulsant Activity

In a comparative study of various 1H-1,4-diazepines, specific modifications led to enhanced anticonvulsant activity. For example, the introduction of thienyl or furyl groups at certain positions significantly increased binding affinity to GABA receptors, crucial for anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing this compound derivatives:

Analyse Chemischer Reaktionen

Regioselective Alkylation and Functionalization

The nitrogen atoms in 1H-1,4-diazepine exhibit distinct reactivities under varying conditions:

-

N-1 vs. N-4 Alkylation : Microwave irradiation shifts alkylation from the amide N-1 to the more reactive N-4 position. For example, alkylation of (S)-3-methyl-4,5-dihydro-1H-benzo[e] diazepin-2(3H)-one with aminoethyl chlorides under microwave heating (90 s) exclusively targets N-4, whereas conventional heating in DMF favors N-1 .

-

Theoretical Insights : MP2/6-31G* calculations reveal that N-4 alkylation proceeds via a faster anion formation step, while N-1 alkylation is rate-limited by bond formation .

Cycloaddition and Ring Expansion

1H-1,4-diazepines participate in cycloaddition reactions to form fused polycyclic systems:

-

Ketenes as Partners : The imine moiety reacts regio- and stereospecifically with functionalized ketenes, yielding fused derivatives such as pyrrolo[1,2-d] diazepines .

-

One-Pot Multicomponent Reactions : Zinc oxide nanoparticles catalyze the synthesis of tricyclic scaffolds (e.g., 6H-furo[3,2-f]pyrrolo[1,2-d] diazepine) via domino C–C, C–O, and C–N bond formations .

Conformational Dynamics and Reactivity

DFT studies elucidate how ring conformation affects reactivity:

-

Inversion Barriers : The energy barrier for M-to-P ring inversion in N-substituted 1,4-benzodiazepinones ranges from 16.9–21.6 kcal/mol, correlating with steric bulk (e.g., CHPh₂ > i-Pr > Bn > Me) .

-

Transition States : Two distinct pathways (M- or P-configuration retention) exist for ring inversion, with no flattening of the diazepine ring during the process .

Charge-Transfer Complexation for Dibenzo Derivatives

Reactions with quinones yield dibenzo[b,e] diazepines:

-

Conditions : Room-temperature reactions of (Z)-2-amino-N’-arylbenzamidines with DDQ or chloranil in dry ethyl acetate produce dibenzo derivatives in 35–44% yield .

-

Mechanism : Proceeds via intermediate charge-transfer complexes, followed by HCl elimination and cyclization .

Tautomerism and Intermediate Stability

Theoretical studies (PM3/DFT) identify key intermediates in diazepine synthesis:

-

Keto-Enol Tautomerism : Enaminone intermediates (e.g., derived from dehydroacetic acid) exist as tautomers, influencing nucleophilic attack sites .

-

Pathway Selectivity : Propan-1,2-diamine reacts preferentially via nitrogen N5 to form product A, while steric effects favor alternative routes with bulkier diamines .

Eigenschaften

CAS-Nummer |

292-04-6 |

|---|---|

Molekularformel |

C5H6N2 |

Molekulargewicht |

94.11 g/mol |

IUPAC-Name |

1H-1,4-diazepine |

InChI |

InChI=1S/C5H6N2/c1-2-6-4-5-7-3-1/h1-6H |

InChI-Schlüssel |

POXWDTQUDZUOGP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CNC=CN=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.